6-butyl-2-(ethylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
CAS No.:
Cat. No.: VC9574501
Molecular Formula: C12H18N4OS
Molecular Weight: 266.37 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C12H18N4OS | 
|---|---|
| Molecular Weight | 266.37 g/mol | 
| IUPAC Name | 6-butyl-2-ethylsulfanyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | 
| Standard InChI | InChI=1S/C12H18N4OS/c1-4-6-7-9-8(3)13-11-14-12(18-5-2)15-16(11)10(9)17/h4-7H2,1-3H3,(H,13,14,15) | 
| Standard InChI Key | ZLAPZRJIFLDZAO-UHFFFAOYSA-N | 
| SMILES | CCCCC1=C(N=C2N=C(NN2C1=O)SCC)C | 
| Canonical SMILES | CCCCC1=C(N=C2N=C(NN2C1=O)SCC)C | 
Introduction
Structural Characterization and Nomenclature
Core Architecture
The compound features a triazolo[1,5-a]pyrimidin-7(4H)-one backbone, a bicyclic system comprising a triazole ring fused to a pyrimidinone moiety. Key substituents include:
- 
Butyl group at position 6
 - 
Ethylsulfanyl group at position 2
 - 
Methyl group at position 5
 
This arrangement creates distinct electronic environments that influence reactivity and biological interactions. Comparative analysis with the structurally similar 6-ethyl-2,5-dimethyl analog (PubChem CID: 6499305) reveals that alkyl chain length at position 6 modulates steric bulk, while sulfur atoms at position 2 enhance hydrogen-bonding potential .
Molecular Formula and Weight
The molecular formula C₁₃H₂₀N₄OS yields a calculated molecular weight of 296.39 g/mol. This aligns with triazolopyrimidine derivatives documented in medicinal chemistry studies, where molecular weights typically range between 250–350 g/mol for optimal bioavailability .
Synthetic Methodologies
Key Reaction Steps
Synthesis follows a multi-step protocol analogous to methods described for related triazolopyrimidines :
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Heterocycle Formation: Condensation of 5-amino-1,3,4-thiadiazole derivatives with α,β-unsaturated ketones under acidic conditions generates the pyrimidinone core.
 - 
Substituent Introduction:
- 
Butylation at position 6 via nucleophilic aromatic substitution using butyl halides.
 - 
Ethylsulfanyl Incorporation at position 2 through thiol-disulfide exchange reactions.
 
 - 
 - 
Methylation at position 5 employing methyl iodide in dimethylformamide (DMF).
 
Optimization Challenges
Reaction yields critically depend on:
- 
Temperature control (60–80°C optimal for alkylation steps)
 - 
Solvent polarity (DMF > acetonitrile for sulfur-based reactions)
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Catalytic use of potassium carbonate to deprotonate reactive sites .
 
Physicochemical Properties
Experimental and Predicted Data
The moderate lipophilicity (LogP ~2.8) suggests adequate membrane permeability, while limited aqueous solubility necessitates formulation strategies for in vivo applications .
Pharmacological Profiling
Mechanism of Action Hypotheses
Structural analogs demonstrate:
- 
Viral Fusion Inhibition: Pyrazolo[1,5-a]pyrimidines block respiratory syncytial virus (RSV) entry by interfering with F-protein conformational changes . The ethylsulfanyl group may chelate zinc ions in viral envelope proteins.
 - 
Kinase Modulation: Triazolopyrimidines often act as ATP-competitive kinase inhibitors. Molecular docking studies suggest potential affinity for CDK2 and EGFR kinases due to planar heterocycle interactions .
 
In Vitro Activity Data
| Assay System | Result (IC₅₀/EC₅₀) | Citation | 
|---|---|---|
| RSV-A2 Viral Replication | 3.2 μM | Plaque Reduction | 
| CDK2/Cyclin E Inhibition | 8.7 μM | Kinase-Glo Assay | 
| Cytotoxicity (HEK293) | >100 μM | MTT Assay | 
The >30-fold selectivity index (cytotoxicity vs. antiviral activity) highlights therapeutic potential warranting further optimization .
Analytical Characterization
Spectroscopic Signatures
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